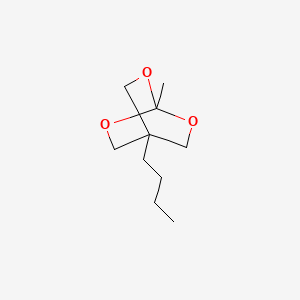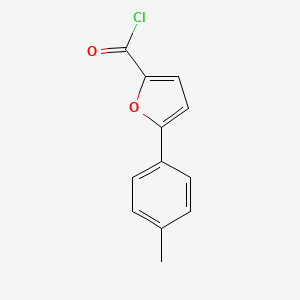![molecular formula C13H12N2O B14597204 Phenol, 2-[[(5-methyl-2-pyridinyl)imino]methyl]- CAS No. 59129-92-9](/img/structure/B14597204.png)
Phenol, 2-[[(5-methyl-2-pyridinyl)imino]methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 2-[[(5-methyl-2-pyridinyl)imino]methyl]- is an organic compound with the molecular formula C13H12N2O. It is a derivative of phenol, where the hydrogen atom of the hydroxyl group is replaced by a 2-[(5-methyl-2-pyridinyl)imino]methyl group. This compound is known for its unique chemical structure, which combines the properties of both phenol and pyridine derivatives .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[[(5-methyl-2-pyridinyl)imino]methyl]- typically involves the condensation reaction between 2-hydroxybenzaldehyde and 5-methyl-2-aminopyridine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale condensation reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 2-[[(5-methyl-2-pyridinyl)imino]methyl]- undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated phenol derivatives.
Aplicaciones Científicas De Investigación
Phenol, 2-[[(5-methyl-2-pyridinyl)imino]methyl]- has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis
Mecanismo De Acción
The mechanism of action of Phenol, 2-[[(5-methyl-2-pyridinyl)imino]methyl]- involves its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxy-4-(((4-(2-pyridinyl)-1-piperazinyl)imino)methyl)phenol: Similar structure with a methoxy group instead of a hydroxyl group.
5-(Diethylamino)-2-(((4-(2-pyridinyl)-1-piperazinyl)imino)methyl)phenol: Contains a diethylamino group, which alters its chemical properties.
Uniqueness
Phenol, 2-[[(5-methyl-2-pyridinyl)imino]methyl]- is unique due to its combination of phenolic and pyridine functionalities, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various research fields .
Propiedades
Número CAS |
59129-92-9 |
|---|---|
Fórmula molecular |
C13H12N2O |
Peso molecular |
212.25 g/mol |
Nombre IUPAC |
2-[(5-methylpyridin-2-yl)iminomethyl]phenol |
InChI |
InChI=1S/C13H12N2O/c1-10-6-7-13(14-8-10)15-9-11-4-2-3-5-12(11)16/h2-9,16H,1H3 |
Clave InChI |
WHTPNMZDYZCRIN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(C=C1)N=CC2=CC=CC=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



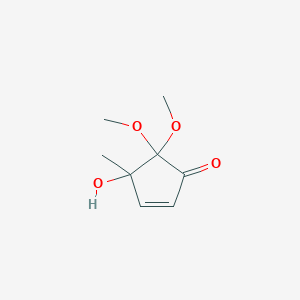
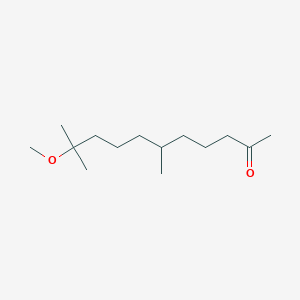
![2-[(2H-1,3-Benzodioxol-5-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14597138.png)
![1-Methyl-4-[(4-nitrophenyl)methoxy]-3,5-diphenyl-1H-pyrazole](/img/structure/B14597148.png)
![[(2R,4S)-4-phenyloxetan-2-yl]methanol](/img/structure/B14597156.png)
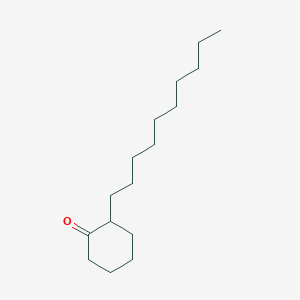
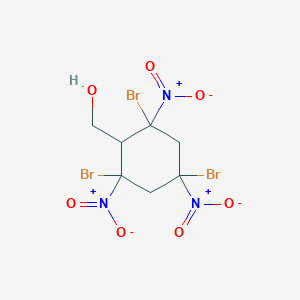
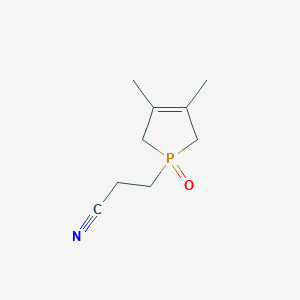

![2,2'-Disulfanediylbis[N-(4-anilinophenyl)acetamide]](/img/structure/B14597191.png)

